Evatanepag - 223488-57-1

Evatanepag

Catalog Number: EVT-267962
CAS Number: 223488-57-1
Molecular Formula: C25H28N2O5S
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Evatanepag is a monocarboxylic acid.
Evatanepag has been used in trials studying the treatment of Tibial Fractures.
Source and Classification

Evatanepag was synthesized by Galchimia, a chemical research company based in A Coruña, Spain. It belongs to the class of sulfonamide compounds and is structurally distinct from traditional prostaglandins, which allows it to selectively target the EP2 receptor without activating other prostanoid receptors . The compound is classified as a non-prostanoid EP2 receptor agonist.

Synthesis Analysis

Methods and Technical Details

The synthesis of Evatanepag involves several key steps that ensure its purity and efficacy. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Core Structure: The initial step involves creating the 3-pyridyl sulfonamide core.
  2. Purification: The final product undergoes purification techniques such as crystallization and chromatography to achieve a purity level of approximately 98.32% .
  3. Characterization: Techniques like nuclear magnetic resonance imaging (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the chemical identity and structural integrity of Evatanepag .
Molecular Structure Analysis

Structure and Data

Evatanepag has a complex molecular structure characterized by a 3-pyridyl sulfonamide framework. Its chemical formula is C₁₃H₁₅N₃O₄S, with a molecular weight of 305.34 g/mol. The structural representation highlights functional groups that contribute to its selectivity for the EP2 receptor:

  • Sulfonamide Group: Enhances binding affinity.
  • Pyridine Ring: Provides structural stability.

The detailed molecular structure can be visualized through various chemical drawing software or databases .

Chemical Reactions Analysis

Reactions and Technical Details

Evatanepag primarily functions through its interaction with the EP2 receptor, leading to downstream signaling cascades that promote osteogenesis (bone formation). The activation of the EP2 receptor by Evatanepag initiates:

  1. G Protein Coupling: Upon binding, Evatanepag activates Gs proteins, which subsequently increase intracellular cyclic adenosine monophosphate (cAMP) levels.
  2. Signal Transduction: Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of target proteins involved in bone formation processes.

These reactions underscore the importance of Evatanepag in mediating physiological responses related to bone health .

Mechanism of Action

Process and Data

The mechanism by which Evatanepag exerts its effects involves several critical steps:

  1. Binding to EP2 Receptor: Evatanepag selectively binds to the EP2 receptor on osteoblasts (bone-forming cells).
  2. Activation of Intracellular Signaling: This binding activates Gs proteins, resulting in increased cAMP production.
  3. Induction of Osteogenic Factors: The rise in cAMP levels leads to the activation of transcription factors that promote the expression of osteogenic genes.

This sequence ultimately enhances local bone formation, making Evatanepag a candidate for therapeutic applications in bone-related disorders such as fractures .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Evatanepag exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and physiological saline; limited solubility in water.
  • Stability: Shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for its formulation in research settings and potential clinical applications .

Applications

Scientific Uses

Evatanepag has several promising applications in scientific research:

  1. Bone Regeneration Studies: Used in preclinical models to study its effects on fracture healing and bone regeneration.
  2. Inflammation Research: Investigated for its role in modulating inflammatory responses through EP2 receptor signaling pathways.
  3. Drug Development: Serves as a lead compound for developing novel therapies targeting bone metabolism disorders.

Research continues to explore its potential therapeutic benefits across various fields, particularly in orthopedics and regenerative medicine .

Pharmacological Characterization of Evatanepag

Mechanism of Action: EP2 Receptor Agonism

Evatanepag (CP-533536) is a potent, non-prostanoid, selective agonist of the prostaglandin E2 (PGE₂) receptor EP2 subtype. It binds to and activates EP2 with high specificity, initiating Gαs-protein-coupled signaling cascades critical for bone formation, anti-inflammatory responses, and mast cell stabilization [1] [6].

Structural Basis of EP2 Receptor Binding Specificity

Evatanepag’s molecular structure (C₂₅H₂₈N₂O₅S; MW 468.57 Da) features key elements enabling selective EP2 engagement:

  • A 3-pyridyl sulfonamide core that anchors the compound to EP2’s orthosteric pocket via hydrogen bonding with residues like Arg³⁰⁶ and Tyr³⁰⁹.
  • A phenoxyacetic acid moiety that mimics endogenous PGE₂’s carboxylic acid group, facilitating receptor activation.
  • A lipophilic 4-tert-butylbenzyl group occupying EP2’s hydrophobic subpocket, enhancing binding affinity [1] [6] [10].

Table 1: Structural Features Enabling EP2 Selectivity

Structural ElementRole in EP2 Binding
3-Pyridyl sulfonamideHydrogen bonding with Arg³⁰⁶/Tyr³⁰⁹
Phenoxyacetic acidMimics PGE₂ carboxylate; ionic interactions
4-tert-Butylbenzyl groupHydrophobic pocket occupancy; affinity enhancement

This configuration allows Evatanepag to achieve >10,000-fold selectivity for EP2 over the structurally similar EP4 receptor [6] [10].

Intracellular Signaling Pathways (cAMP Modulation)

EP2 receptor activation by Evatanepag triggers canonical Gαs-mediated pathways:

  • cAMP Elevation: Gαs stimulates adenylate cyclase, increasing intracellular cAMP (EC₅₀ = 50 nM in HEK-293 cells). This activates protein kinase A (PKA) and exchange protein activated by cAMP (EPAC) [6] [9].
  • Downstream Effects:
  • Bone formation: cAMP/PKA induces osteoblast differentiation and local bone mineralization in rat tibiae (dose-dependent increase at 0.3–3.0 mg/kg) [1] [6].
  • Mast cell inhibition: cAMP blocks IgE/FcεRI-mediated degranulation (88% suppression at 10 nM in LAD2 cells) [4] [6].
  • Non-canonical Pathways: Evatanepag also modulates β-arrestin-dependent EGFR transactivation, contributing to tissue remodeling [2] [9].

Table 2: Functional Consequences of Evatanepag-Induced cAMP Signaling

Cell/Tissue TypecAMP-Mediated EffectExperimental Evidence
Osteoblasts (rat tibia)Bone mineral density increase3.0 mg/kg → 2.5-fold ↑ bone area [1]
Mast cells (LAD2 line)Inhibition of IgE-induced degranulation10 nM → 88% suppression [4]
Dendritic cellsPodosome dissolution; enhanced migrationMicrotubule-dependent RhoA inactivation [9]

Receptor Selectivity Profiling

Comparative Agonist Activity Across Prostaglandin Receptors

Evatanepag exhibits exceptional selectivity for EP2 over other prostanoid receptors:

Table 3: Selectivity Profile of Evatanepag Across Human Prostanoid Receptors

ReceptorAgonist Activity (EC₅₀, nM)Selectivity vs. EP2Assay System
EP2501-fold (reference)HEK-293 cAMP [6]
EP4>50,000>1,000-fold lowerHEK-293 cAMP [6] [8]
EP1Inactive at 10 μMNo activationCalcium flux [6]
EP3Inactive at 10 μMNo activationcAMP inhibition [6]
FP/IP/TP/DPInactive at 10 μMNo activationCell-based assays [8]

Key findings:

  • EP4 cross-reactivity is negligible (EC₅₀ >50 μM), critical given EP4’s opposing Gαi-coupled functions [6] [9].
  • No activity at EP1, EP3, FP, IP, TP, or DP receptors up to 10 μM concentrations [6] [8].

Off-Target Receptor Interactions

Comprehensive profiling confirms minimal off-target effects:

  • GPCR screening: Evatanepag (10 μM) shows <10% modulation of 168 GPCRs (including serotonin, adrenergic, and adenosine receptors) [8].
  • Kinase inhibition: No significant inhibition of 97 kinases at 1 μM [8].
  • Ion channels: Weak interaction with Kv7.1 (IC₅₀ = 12.3 μM), unrelated to therapeutic effects [8].

The absence of meaningful off-target activity underscores Evatanepag’s utility as a precision pharmacological tool for dissecting EP2-specific functions [6] [8].

Properties

CAS Number

223488-57-1

Product Name

Evatanepag

IUPAC Name

2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29)

InChI Key

WOHRHWDYFNWPNG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

(3-((4-tert-butylbenzyl)-(pyridine-3-sulfonylamino)methyl)phenoxy)acetic acid
CP-533,536
CP533536

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.